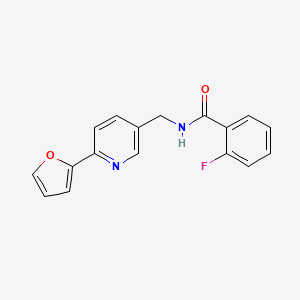

2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Description

2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a fluorine atom at the 2-position of the benzoyl group and a furan-substituted pyridinylmethyl moiety. The compound shares a core benzamide scaffold, which is frequently exploited in medicinal chemistry for its ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

2-fluoro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-15(19-10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGGXPSAAPUCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis One common approach starts with the preparation of the furan-2-yl-pyridine intermediate, which is then coupled with a benzamide derivative under specific reaction conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Types of Reactions:

Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases in aprotic solvents.

Major Products Formed:

- Oxidation of the furan ring can yield furan-2-carboxylic acid.

- Reduction of nitro groups can produce corresponding amines.

- Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The benzamide core is a common feature among the compounds analyzed. Key structural variations include:

- Halogen substitution : The fluorine at the 2-position of the benzoyl group distinguishes the target compound from analogs like 2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034306-64-2, MW 312.7), where chlorine replaces fluorine . Halogens influence electronic properties and binding affinity; fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine.

- Pyridinylmethyl substituents : The 6-(furan-2-yl)pyridin-3-yl group in the target compound contrasts with 6-methylpyridin-2-yl (e.g., compound 35 in ) or pyridin-4-yl (e.g., compound 14ap in ). Furan’s aromatic heterocycle introduces distinct steric and electronic effects compared to methyl or pyridinyl groups.

Physicochemical Properties

A comparison of molecular weights and substituents is summarized below:

*Estimated based on chloro analog.

Biological Activity

2-Fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FN3O2, with a molecular weight of approximately 303.30 g/mol. The compound features a fluorine atom substituted on the benzamide moiety and a furan-pyridine hybrid structure, which may contribute to its biological properties.

The primary mechanism of action for this compound involves interaction with specific enzymes and receptors, notably influencing cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the activation of various xenobiotics. The compound has been shown to enhance hydroxylation processes, impacting the metabolic activation of certain drugs, including anticancer agents like cyclophosphamide.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of specific pathways related to cell cycle regulation and apoptosis .

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against several bacterial strains, suggesting its utility in treating infections.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in drug metabolism, which could lead to increased efficacy of co-administered drugs .

Data Table: Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against bacterial strains | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation being proposed as underlying factors .

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity. The study suggested that further structural modifications could enhance potency against resistant strains.

Q & A

Q. How to address regioselectivity challenges in pyridine functionalization?

- Methodological Answer : Use directing groups (e.g., amides) to control C-H activation. For C-6 substitution on pyridine, employ Pd-catalyzed cross-coupling (e.g., with furan-2-ylboronic acid) . Compare with 6-methylpyridin-2-yl derivatives, where steric hindrance directs reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.